molecular formula C10H5NOS B13974919 2-Formylbenzo[b]thiophene-7-carbonitrile

2-Formylbenzo[b]thiophene-7-carbonitrile

Cat. No.: B13974919
M. Wt: 187.22 g/mol
InChI Key: YHRKUSSFHZHSPO-UHFFFAOYSA-N
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Description

2-Formylbenzo[b]thiophene-7-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with formyl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. This process typically involves two steps: the formation of an intermediate followed by cyclization to yield the desired product .

Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in introducing various substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Formylbenzo[b]thiophene-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the formyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Formylbenzo[b]thiophene-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formylbenzo[b]thiophene-7-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylbenzo[b]thiophene-3-selenol
  • 3-Formylbenzo[b]thiophene-2-selenol
  • Benzo[b]thiophene-2-carbonitrile

Uniqueness

2-Formylbenzo[b]thiophene-7-carbonitrile is unique due to the presence of both formyl and nitrile groups on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C10H5NOS

Molecular Weight

187.22 g/mol

IUPAC Name

2-formyl-1-benzothiophene-7-carbonitrile

InChI

InChI=1S/C10H5NOS/c11-5-8-3-1-2-7-4-9(6-12)13-10(7)8/h1-4,6H

InChI Key

YHRKUSSFHZHSPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)SC(=C2)C=O

Origin of Product

United States

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